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molecular formula C16H28O2 B132326 trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid CAS No. 65355-32-0

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Cat. No. B132326
M. Wt: 252.39 g/mol
InChI Key: JXPGQFKJNKWDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564694

Procedure details

On the other hand, 50 g of 4-propyl-4'-cyanobicyclohexane was dissolved in 50 ml of C2H5OH, and 25 g of KOH and 15 ml of water was added to the resulting solution, after which the resulting mixture was refluxed for 8 hours and poured into dilute hydrochloric acid, and then the acidic solution was extracted with (C2H5)2O and the (C2H5)2O was distilled off. The residue was recrystallized from benzene to obtain 4-propyl-4'-bicyclohexanecarboxylic acid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH:10]2[CH2:15][CH2:14][CH:13]([C:16]#N)[CH2:12][CH2:11]2)[CH2:6][CH2:5]1)[CH2:2][CH3:3].[OH-:18].[K+].[OH2:20].Cl>C(O)C>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH:10]2[CH2:15][CH2:14][CH:13]([C:16]([OH:20])=[O:18])[CH2:12][CH2:11]2)[CH2:6][CH2:5]1)[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CC)C1CCC(CC1)C1CCC(CC1)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which the resulting mixture was refluxed for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the acidic solution was extracted with (C2H5)2O
DISTILLATION
Type
DISTILLATION
Details
the (C2H5)2O was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CCC(CC1)C1CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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